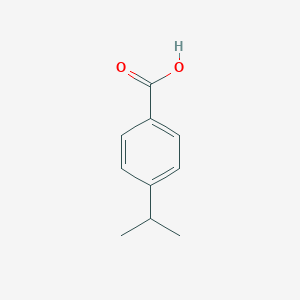![molecular formula C17H24N2O B349303 1-[1-(2-シクロヘキシルエチル)ベンゾイミダゾール-2-イル]エタノール CAS No. 537702-02-6](/img/structure/B349303.png)
1-[1-(2-シクロヘキシルエチル)ベンゾイミダゾール-2-イル]エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺菌剤としての用途
“1-[1-(2-シクロヘキシルエチル)ベンゾイミダゾール-2-イル]エタノール”のようなベンゾイミダゾール誘導体は、殺菌剤として広く使用されてきました。これらは、真菌によって引き起こされるさまざまな植物病気を防除する上で効果的であることが知られています。 ベンゾイミダゾール環構造は殺菌活性に不可欠であり、全身的な広域スペクトル能力を提供します .
抗がん研究
ベンゾイミダゾールの構造枠組みは、潜在的な抗がん特性についても研究されています。 研究によると、特定のベンゾイミダゾール誘導体は、がん細胞の細胞周期を阻害し、アポトーシスまたはプログラムされた細胞死を引き起こす可能性があります .
抗菌特性
ベンゾイミダゾール化合物は、顕著な抗菌活性を示します。これらは、農業および臨床の両方で細菌感染を防ぐために使用できます。 そのメカニズムは、多くの場合、細菌細胞壁合成またはタンパク質合成の阻害を伴います .
抗寄生虫効果
これらの化合物は、寄生虫感染の治療に有望な結果を示しています。 たとえば、ベンゾイミダゾール誘導体は、抗蠕虫薬で使用され、寄生虫の微小管形成を阻害することで、ヒトや動物における蠕虫感染症に対抗します .
医薬品合成
ベンゾイミダゾールとその誘導体は、さまざまな医薬品の合成における重要な中間体です。 これらは、胃保護効果や降圧効果を持つものなど、幅広い治療薬の製造のための構成要素として役立ちます .
材料科学
材料科学では、ベンゾイミダゾール誘導体は、熱安定性や電子配置など、独自の化学的特性が利用されており、有機半導体やポリマーなどの高度な材料の製造に適しています .
作用機序
Target of Action
The primary target of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is currently unknown. Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit various types of biological activity, including analgesic, antibacterial, anticancer, antifungal, antihiv, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and protein receptors .
Pharmacokinetics
The molecular formula of this compound is c17h24n2o, with an average mass of 272385 Da , which may influence its pharmacokinetic properties.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its activity and efficacy .
Subcellular Localization
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
特性
IUPAC Name |
1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQKWKYSYFTHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B349220.png)
![3-(4-fluorophenoxy)-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B349221.png)
![10-cyclopropyl-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B349222.png)
![N-(2-methoxyethyl)-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B349223.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349225.png)
![2-(benzylamino)-5-methyl-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]quinolin-4(5H)-one](/img/structure/B349226.png)
![3-cyclopropyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B349231.png)
![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B349234.png)
![3-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B349236.png)
![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)
![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)
![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

